molecular formula C11H16ClN3O2S B2508840 2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide CAS No. 2411269-88-8

2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide

Cat. No.: B2508840
CAS No.: 2411269-88-8
M. Wt: 289.78
InChI Key: NQVJDTCSZZRCEN-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring, a thiazole ring, and a chloro-substituted propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the thiazole intermediate with morpholine in the presence of a base such as sodium hydride.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include primary and secondary amines.

Scientific Research Applications

2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a tool compound in biological studies to investigate the role of thiazole and morpholine derivatives in cellular processes.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[2-(morpholin-4-yl)phenyl]methyl}acetamide
  • 2-chloro-N-{[2-(morpholin-4-yl)propyl]acetamide}

Uniqueness

2-chloro-N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}propanamide is unique due to the presence of both a thiazole and a morpholine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug development and materials science.

Properties

IUPAC Name

2-chloro-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-8(12)10(16)13-6-9-7-14-11(18-9)15-2-4-17-5-3-15/h7-8H,2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVJDTCSZZRCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN=C(S1)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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